molecular formula C10H9ClO3 B11817964 3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid

3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B11817964
M. Wt: 212.63 g/mol
InChI Key: FFQJKQJQLDOHDW-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid, also known as 3-chloro-4-methoxycinnamic acid, is an organic compound with the molecular formula C10H9ClO3. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a methoxy group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-chloro-4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid:

    3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions

Uniqueness

The presence of the chlorine atom in 3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid makes it unique compared to its analogs. This chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s specific structural features contribute to its distinct biological and chemical properties .

Biological Activity

3-(3-Chloro-4-methoxyphenyl)prop-2-enoic acid, a derivative of caffeic acid, is classified under phenylpropenoic acids. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propenoic acid moiety with a chloro and methoxy substitution on the aromatic ring. Its chemical structure can be represented as follows:

C10H9ClO2\text{C}_10\text{H}_9\text{ClO}_2

This structure contributes to its reactivity and biological properties. The presence of the chloro group can enhance binding affinity to certain biological targets, while the methoxy group may contribute to antioxidant activity.

The biological activity of this compound is thought to arise from several mechanisms:

  • Antioxidant Activity : The methoxy group is known to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties .
  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing various biochemical pathways.

Biological Activities

Research has documented various biological activities associated with this compound:

  • Antioxidant Properties :
    • Compounds similar in structure have shown significant antioxidant activity, which is crucial for protecting cells from oxidative damage.
  • Anti-inflammatory Effects :
    • In vitro studies indicate that derivatives of this compound can reduce inflammation by inhibiting cytokine production .
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Antiproliferative Activity :
    • Recent investigations indicate that related compounds exhibit antiproliferative effects on cancer cell lines, hinting at potential anticancer applications .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound or its derivatives:

StudyFindings
Demonstrated antioxidant properties through free radical scavenging assays.
Reported anti-inflammatory effects via inhibition of cytokines in cell cultures.
Showed antimicrobial activity against a range of bacterial strains.
Investigated antiproliferative effects on cancer cell lines, indicating potential therapeutic uses.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQJKQJQLDOHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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